3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine
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Overview
Description
3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyridazine ring, a pyrido[3,4-d]pyrimidine moiety, and a piperidine ring, making it a unique and multifaceted molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Pyrido[3,4-d]pyrimidine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-d]pyrimidine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrido[3,4-d]pyrimidine intermediate.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a cyclization reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium on carbon, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, particularly as kinase inhibitors.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds also have a pyrimidine ring fused to a pyridine ring and exhibit various biological activities.
Uniqueness
3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-2-3-17(23-22-13)25-11-14-5-8-24(9-6-14)18-15-4-7-19-10-16(15)20-12-21-18/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXVTBYDAXXYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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